molecular formula C11H14BrN B12833025 5-Bromo-2,7-dimethyl-1,2,3,4-tetrahydroisoquinoline

5-Bromo-2,7-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12833025
M. Wt: 240.14 g/mol
InChI Key: AKJIKSSZCQPZHG-UHFFFAOYSA-N
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Description

5-Bromo-2,7-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd and 7th positions on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,7-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 2,7-dimethyl-1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature to ensure selective bromination at the 5th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and controlled reaction conditions helps in minimizing by-products and optimizing the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,7-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,7-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and methyl substituents, making it less specific in its biological activities.

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl groups at the 2nd and 7th positions.

    6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of methyl groups and a phenyl substituent

Uniqueness

5-Bromo-2,7-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methyl groups enhances its reactivity and potential for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

5-bromo-2,7-dimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C11H14BrN/c1-8-5-9-7-13(2)4-3-10(9)11(12)6-8/h5-6H,3-4,7H2,1-2H3

InChI Key

AKJIKSSZCQPZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN(C2)C)C(=C1)Br

Origin of Product

United States

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